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Compound of Interest

Compound Name: Clovamide

Cat. No.: B1236598 Get Quote

Introduction: Clovamide, chemically known as N-caffeoyl-L-DOPA, is a naturally occurring

phenolic compound found in various plants, notably in cocoa (Theobroma cacao) and red

clover (Trifolium pratense). As a member of the hydroxycinnamic acid amides (HCAAs),

clovamide has garnered significant interest for its potent antioxidant, anti-inflammatory, and

neuroprotective properties. This technical guide provides a comprehensive overview of the key

spectroscopic data for clovamide, including Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, to support researchers and

professionals in drug discovery and natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules. The following tables summarize the reported ¹H and ¹³C NMR data for clovamide.

¹H NMR Data
The proton NMR spectrum of clovamide provides detailed information about the hydrogen

atoms in the molecule, including their chemical environment and connectivity.
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Atom No.
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

2' 6.93 d 2.0

5' 6.73 d 8.1

6' 6.82 dd 8.2, 2.0

7' (α-CH) 6.40 d 15.7

8' (β-CH) 7.19 d 15.7

2 6.62-6.59 m

5 6.47 dd 8.1, 2.0

6 6.62-6.59 m

α-CH 4.45-4.41 m

β-CH₂ 2.89 dd 13.9, 4.9

2.72 dd 13.9, 9.2

NH 8.20 d 8.0

OH (Catechol) 9.37, 9.13, 8.74, 8.69 s

COOH 12.59 s

Data obtained in DMSO-d₆ at 500 MHz.[1]

¹³C NMR Data
While comprehensive experimental ¹³C NMR data for clovamide is not readily available in the

reviewed literature, typical chemical shift ranges for the carbon skeleton can be predicted

based on the functional groups present. Aromatic carbons generally appear between 110-160

ppm, with those bearing hydroxyl groups shifted downfield. The olefinic carbons of the

cinnamoyl moiety are expected in the 115-145 ppm range. The amide carbonyl carbon would

resonate around 165-170 ppm, and the carboxylic acid carbonyl would be further downfield,

typically above 170 ppm. The aliphatic carbons of the L-DOPA residue would be found in the

upfield region of the spectrum.
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Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge

ratio of ions, providing information about the molecular weight and elemental composition of a

compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is

commonly employed for the analysis of clovamide in complex matrices.

Mass Spectrometry Data
Parameter Value Technique

Molecular Formula C₁₈H₁₇NO₇

Molecular Weight 359.33 g/mol

Precursor Ion [M-H]⁻ m/z 358 ESI-MS

Note: The precursor ion is based on the deprotonated molecule in negative ionization mode,

which is common for phenolic compounds.

MS/MS Fragmentation
Upon collision-induced dissociation (CID), the precursor ion of clovamide fragments in a

characteristic pattern. While a complete, publicly available fragmentation table is limited,

analysis of related hydroxycinnamic acid amides suggests that fragmentation would likely occur

at the amide bond, leading to fragment ions corresponding to the caffeoyl and L-DOPA

moieties. A proposed fragmentation workflow is visualized in section 4.2.

UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound.

For clovamide, the UV spectrum is characterized by absorptions arising from the conjugated

π-electron systems of the two catechol rings and the cinnamoyl group.

UV-Vis Absorption Data
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Parameter Value Solvent/Method

λmax ~320 nm HPLC-DAD

UV Excitation (for TLC) 365 nm TLC Visualization

The absorption maximum (λmax) is reported as the detection wavelength used in High-

Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) analysis, which

is typically set at or near the λmax for optimal sensitivity.[1][2] Thin-Layer Chromatography

(TLC) plates are often visualized under long-wave UV light, with an excitation wavelength of

365 nm causing the compound to fluoresce.[1][2]

Visualization of Key Processes
PPO-Mediated Oxidation of Clovamide
Clovamide, as an o-diphenol, is a substrate for polyphenol oxidase (PPO), an enzyme

responsible for enzymatic browning in plants. The oxidation of clovamide by PPO is a key step

in this process.

Clovamide
(o-diphenol)

Clovamide-o-quinone

Enzymatic Oxidation

Melanins
(Brown Pigments)

Non-enzymatic
Polymerization

Polyphenol Oxidase (PPO)
+ O₂

Click to download full resolution via product page

Caption: PPO-mediated oxidation of Clovamide to form quinones and subsequent melanins.
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Proposed MS/MS Fragmentation Workflow
This diagram illustrates a logical workflow for the fragmentation of the deprotonated clovamide
molecule in a tandem mass spectrometer.

Ion Source

Collision Cell (CID)
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m/z 358
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Amide bond cleavage

L-DOPA moiety fragment
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Other fragments

e.g., decarboxylation

Click to download full resolution via product page

Caption: Proposed fragmentation workflow of Clovamide in ESI-MS/MS.

Experimental Protocols
Detailed experimental protocols are crucial for the replication of spectroscopic analyses. The

following sections provide generalized yet detailed methodologies for obtaining the

spectroscopic data of clovamide.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh approximately 5-10 mg of purified clovamide for ¹H NMR or 20-50 mg

for ¹³C NMR.[3][4]
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Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-

d₆).[3]

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm

NMR tube to remove any particulate matter.[4][5]

The final solution height in the NMR tube should be approximately 4-5 cm.[5][6]

Instrument Parameters (¹H NMR):

Spectrometer: 500 MHz or higher field strength spectrometer.

Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

Spectral Width: ~12-16 ppm, centered around 6-7 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Temperature: 298 K.

Instrument Parameters (¹³C NMR):

Spectrometer: 125 MHz or higher, corresponding to the proton frequency.

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30 on

Bruker instruments).

Spectral Width: ~0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024-4096 or more, as ¹³C has low natural abundance.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the spectrum.

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC =

39.52 ppm).

Integrate ¹H NMR signals and measure coupling constants.

Pick peaks for both ¹H and ¹³C spectra.

LC-MS/MS Protocol
Sample and Standard Preparation:

Prepare a stock solution of purified clovamide in methanol at a concentration of 1 mg/mL.

Create a series of working standard solutions by diluting the stock solution with the initial

mobile phase composition.

For plant extracts, perform a suitable extraction (e.g., with 80% methanol) followed by

filtration through a 0.22 µm syringe filter.

Liquid Chromatography (LC) Parameters:

HPLC System: A high-performance or ultra-high-performance liquid chromatography

system.

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A suitable gradient starting with a low percentage of mobile phase B, increasing

to elute clovamide, followed by a wash and re-equilibration step. A typical gradient might

be: 5% B to 95% B over 10 minutes.

Flow Rate: 0.2-0.4 mL/min.

Column Temperature: 30-40 °C.

Injection Volume: 2-10 µL.

Mass Spectrometry (MS) Parameters:

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

equipped with an electrospray ionization (ESI) source.

Ionization Mode: Negative ion mode (ESI-).

Capillary Voltage: 2.5-3.5 kV.

Source Temperature: 120-150 °C.

Desolvation Temperature: 350-450 °C.

Desolvation Gas Flow: 600-800 L/hr.

Collision Gas: Argon.

MS Scan Mode: Full scan to identify the precursor ion (e.g., m/z 100-500).

MS/MS Scan Mode: Product ion scan of the precursor ion (m/z 358) with varying collision

energies (e.g., 10-40 eV) to optimize fragmentation.

Multiple Reaction Monitoring (MRM): For quantification, monitor the transition from the

precursor ion to a specific, stable product ion.

UV-Vis Spectroscopy Protocol
Sample Preparation:
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Prepare a dilute solution of purified clovamide in a UV-transparent solvent, such as

methanol or ethanol. The concentration should be adjusted to yield an absorbance in the

range of 0.2-1.0 AU.

Use the same solvent as a blank for background correction.

Instrument Parameters:

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

Wavelength Range: Scan from 200 nm to 600 nm.

Cuvette: Use a 1 cm path length quartz cuvette.

Scan Speed: Medium.

Data Acquisition and Analysis:

Record the absorbance spectrum of the blank solution.

Record the absorbance spectrum of the clovamide solution.

The instrument software will automatically subtract the blank spectrum.

Identify the wavelength(s) of maximum absorbance (λmax).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://chem.ch.huji.ac.il/nmr/preparation/preparation.html
https://sites.bu.edu/cheminst/files/2023/08/NMR-Sample-Preparation.pdf
https://fr-chimie.univ-amu.fr/fr-chimie/wp-content/uploads/2024/10/6_EN_Sample_preparation.pdf
https://www.benchchem.com/product/b1236598#spectroscopic-data-of-clovamide-nmr-ms-uv
https://www.benchchem.com/product/b1236598#spectroscopic-data-of-clovamide-nmr-ms-uv
https://www.benchchem.com/product/b1236598#spectroscopic-data-of-clovamide-nmr-ms-uv
https://www.benchchem.com/product/b1236598#spectroscopic-data-of-clovamide-nmr-ms-uv
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1236598?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

